molecular formula C12H16OS B1532063 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one CAS No. 929083-19-2

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one

Cat. No.: B1532063
CAS No.: 929083-19-2
M. Wt: 208.32 g/mol
InChI Key: YYVZGWDTMHUFJJ-UHFFFAOYSA-N
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Description

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . It is characterized by the presence of a tert-butylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1-(tert-butylsulfanyl)benzene with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation products may interact with cellular components, leading to changes in cellular function .

Comparison with Similar Compounds

1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one can be compared with similar compounds such as:

This compound is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-tert-butylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(13)10-7-5-6-8-11(10)14-12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVZGWDTMHUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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